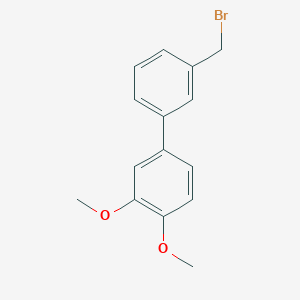

3'-Bromomethyl-3,4-dimethoxybiphenyl

説明

BenchChem offers high-quality 3'-Bromomethyl-3,4-dimethoxybiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromomethyl-3,4-dimethoxybiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[3-(bromomethyl)phenyl]-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-17-14-7-6-13(9-15(14)18-2)12-5-3-4-11(8-12)10-16/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIMZUQEXLAKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC(=C2)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647547 | |

| Record name | 3'-(Bromomethyl)-3,4-dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895242-33-8 | |

| Record name | 3'-(Bromomethyl)-3,4-dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3'-Bromomethyl-3,4-dimethoxybiphenyl (CAS 895242-33-8): Safety Data Sheet (SDS) Interpretation, Handling Protocols, and Application in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Laboratory Whitepaper

Executive Summary

In pharmaceutical synthesis, biphenyl derivatives serve as privileged scaffolds for drug discovery. 3'-Bromomethyl-3,4-dimethoxybiphenyl (CAS: 895242-33-8) is a highly specialized, bifunctional building block[1]. It combines an electron-rich dimethoxybiphenyl core—often utilized to modulate lipophilicity and receptor binding in active pharmaceutical ingredients (APIs)—with a highly reactive electrophilic bromomethyl group.

As a Senior Application Scientist, I emphasize that downloading and reviewing a Safety Data Sheet (SDS) is not merely a regulatory compliance step; it is a foundational blueprint for experimental design. This whitepaper synthesizes the physicochemical profiling of this compound with mechanistic toxicology, providing researchers with self-validating protocols for safe handling, reaction execution, and waste neutralization.

Physicochemical Profiling & Quantitative Data

Before integrating 3'-Bromomethyl-3,4-dimethoxybiphenyl into a synthetic route, it is critical to understand its baseline properties. The table below consolidates the essential chemical identifiers and hazard classifications typical of this molecular class.

| Property | Value / Description |

| Chemical Name | 3'-Bromomethyl-3,4-dimethoxybiphenyl |

| CAS Registry Number | 895242-33-8[1] |

| Molecular Formula | C15H15BrO2[1] |

| Molecular Weight | 307.18 g/mol |

| Structural Features | Electrophilic benzyl bromide moiety; electron-rich dimethoxybiphenyl system |

| Primary GHS Hazards | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2][3] |

| Toxicological Class | Lachrymator, Alkylating Agent[2][4] |

Mechanistic Toxicology: Beyond the SDS Pictograms

Standard SDS documents for bromomethyl biphenyl derivatives display generic exclamation mark (Irritant) or corrosive pictograms[4][5]. However, scientific integrity demands an understanding of the causality behind these hazards.

The Causality of Lachrymation and Irritation: The bromomethyl group (-CH₂Br) is a potent electrophile due to the excellent leaving group ability of the bromide ion and the resonance stabilization of the resulting benzylic cation. When vapors or particulates of 3'-Bromomethyl-3,4-dimethoxybiphenyl contact ocular or respiratory mucous membranes, the compound rapidly undergoes nucleophilic substitution (Sₙ2/Sₙ1) with biological nucleophiles[2][6].

Specifically, it alkylates the sulfhydryl (-SH) groups of cysteine residues on TRPA1 ion channels in sensory neurons. This covalent modification forces the ion channel open, triggering an immediate pain response and severe tear production (lachrymation). Understanding this mechanism dictates that standard particulate masks are insufficient; handling requires rigorous engineering controls to prevent vapor/dust exposure[7].

Self-Validating Experimental Protocols

To ensure trustworthiness and safety in the laboratory, protocols cannot rely on assumptions. Every step must be part of a self-validating system. Below is the standardized workflow for handling and subsequently quenching this reactive intermediate.

Protocol: Safe Handling and Electrophile Quenching

Step 1: Engineering Controls & PPE

-

Action: Conduct all operations inside a certified, high-velocity fume hood. Wear a chemically resistant lab coat, safety goggles, and double-layered gloves (a nitrile inner layer and a neoprene outer layer)[2][7].

-

Rationale: Benzyl bromides can slowly permeate standard thin nitrile gloves. Double gloving ensures that if the outer layer is compromised, the inner layer provides a temporal buffer for safe removal.

Step 2: Reagent Transfer and Reaction Setup

-

Action: Weigh the compound using a static-free spatula to prevent aerosolization. Immediately dissolve the solid in an anhydrous, aprotic solvent (e.g., THF, DMF, or DCM) under an inert argon or nitrogen atmosphere[2].

-

Rationale: Atmospheric moisture can cause premature hydrolysis of the benzyl bromide into a benzyl alcohol, releasing corrosive hydrogen bromide (HBr) gas and degrading the reagent's purity[3].

Step 3: Self-Validating Quench (Critical Safety Step)

-

Action: Upon completion of the desired nucleophilic substitution reaction, do not dispose of the crude mixture directly into aqueous waste. Instead, add a 10-fold molar excess of a sacrificial nucleophile—such as ethanolamine or a saturated aqueous sodium thiosulfate solution—to the reaction flask[4][5].

-

Validation: Stir the mixture vigorously for 30–60 minutes. Extract an aliquot and run a TLC or LC-MS analysis.

-

Causality: The complete disappearance of the 3'-Bromomethyl-3,4-dimethoxybiphenyl peak validates that the hazardous alkylating agent has been 100% neutralized into a benign, water-soluble adduct. Only after this analytical validation should the mixture be transferred to halogenated organic waste[2].

Workflow Visualization

The following diagram maps the logical relationship between SDS hazard identification, experimental execution, and the self-validating quenching process.

Caption: Self-validating workflow for handling and neutralizing reactive benzyl bromides.

Conclusion

For drug development professionals, 3'-Bromomethyl-3,4-dimethoxybiphenyl is a highly valuable synthetic tool. However, its utility is intrinsically linked to its reactivity. By interpreting the SDS through the lens of mechanistic toxicology and implementing self-validating quenching protocols, laboratories can leverage this building block efficiently while maintaining the highest standards of chemical safety and environmental responsibility.

References

-

Title: Benzyl bromide - SAFETY DATA SHEET Source: nipissingu.ca (Acros Organics) URL: [Link]

-

Title: Benzyl bromide CAS No - MATERIAL SAFETY DATA SHEET Source: kscl.co.in URL: [Link]

-

Title: MATERIAL SAFETY DATA SHEETS 4-(BROMOMETHYL)BIPHENYL - Cleanchem Laboratories Source: cleanchemlab.com URL: [Link]

Sources

Technical Whitepaper: Toxicity Profile and Safe Handling Protocols for 3'-Bromomethyl-3,4-dimethoxybiphenyl

Executive Summary

As an intermediate in advanced organic synthesis and drug development, 3'-Bromomethyl-3,4-dimethoxybiphenyl (CAS: 895242-33-8) offers exceptional utility as an electrophilic building block. However, the very reactivity that makes benzylic bromides valuable in cross-coupling and alkylation reactions also imparts significant occupational hazards. As a Senior Application Scientist, I have designed this technical guide to move beyond basic safety data sheets. This whitepaper elucidates the mechanistic causality behind the compound's toxicity and establishes field-proven, self-validating protocols to ensure absolute safety during handling, reaction setup, and chemical decontamination.

Chemical Identity and Hazard Classification

Understanding the physical and hazard profile is the first step in risk mitigation. The table below summarizes the core quantitative data and hazard classifications for this compound[1],[2].

| Property / Parameter | Specification |

| Chemical Name | 3'-Bromomethyl-3,4-dimethoxybiphenyl |

| CAS Registry Number | 895242-33-8 |

| Molecular Formula | C15H15BrO2 |

| Molecular Weight | 307.18 g/mol |

| Physical State | Solid / Crystalline powder |

| Primary Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |

| Mechanism of Toxicity | Electrophilic Alkylation / HBr Hydrolysis |

Mechanistic Toxicology: The Alkylating Agent Paradigm

To handle 3'-Bromomethyl-3,4-dimethoxybiphenyl safely, scientists must understand the causality of its toxicity, which is fundamentally driven by the highly reactive bromomethyl group.

Acute Irritation and Lachrymation Benzylic bromides are notorious lachrymators. The causality lies in their rapid hydrolysis upon contact with the aqueous environment of human mucous membranes (eyes, respiratory tract). This hydrolysis reaction violently releases hydrobromic acid (HBr), causing immediate, severe tissue irritation and cellular damage.

Genotoxicity and Covalent Adduct Formation Beyond acute physical irritation, benzylic bromides are potent electrophilic alkylating agents[3]. In biological systems, they undergo SN2 nucleophilic substitution with cellular nucleophiles. Specifically, the electrophilic benzylic carbon can covalently bind to the nucleophilic N7 position of guanine in DNA. This creates bulky DNA adducts that disrupt transcription and replication, leading to severe genotoxic stress and potential mutagenesis[4].

Figure 1: SN2 Mechanism of DNA Alkylation by Benzylic Bromides.

Safe Handling and Containment Protocols

Handling alkylating agents requires a self-validating safety system where every operational step actively prevents exposure and confirms containment.

Workflow 1: Safe Weighing and Transfer Protocol

-

Preparation : Don standard PPE (lab coat, splash goggles) and double nitrile gloves. Causality: Benzylic halides can permeate standard nitrile gloves over extended periods; the outer glove acts as a sacrificial barrier that must be discarded immediately upon suspected contamination.

-

Containment : Place the analytical balance inside a Class II chemical fume hood. Never weigh this compound on an open benchtop.

-

Transfer : Use a static-free or grounded spatula to transfer the crystalline solid. Causality: Benzylic bromides can hold static charge; neutralizing static prevents the aerosolization of toxic, lachrymatory particulates into the hood environment.

-

Sealing : Cap the reaction vial tightly before removing it from the balance area. Wipe the exterior of the vial with an acetone-dampened tissue to remove microscopic residue.

Workflow 2: Chemical Quenching and Disposal Protocol To ensure absolute trustworthiness, the disposal protocol must chemically destroy the hazard rather than merely diluting it. We utilize a nucleophilic quenching strategy[3].

-

Quenching Solution Preparation : Prepare a 10% (w/v) solution of sodium thiosulfate (Na₂S₂O₃).

-

Neutralization : Add the quenching solution to all contaminated glassware, spatulas, and reaction residues. Causality: The thiosulfate anion is a soft, highly reactive nucleophile. It rapidly displaces the bromide via an SN2 mechanism, converting the toxic, lipophilic alkylating agent into a water-soluble, non-toxic Bunte salt.

-

Validation : This reaction is a self-validating system. The complete dissolution of the organic residue and the total cessation of any lachrymatory odor provide empirical confirmation that the active electrophile has been destroyed.

-

Disposal : Transfer the neutralized aqueous mixture to the designated halogenated aqueous waste stream.

Figure 2: End-to-End Safe Handling and Decontamination Workflow.

Quantitative Data: PPE and Containment Specifications

The following table outlines the mandatory engineering controls and personal protective equipment required for handling 3'-Bromomethyl-3,4-dimethoxybiphenyl.

| Control Measure | Specification / Requirement | Rationale / Causality |

| Primary Containment | Class II Fume Hood (Face velocity ≥ 0.5 m/s) | Prevents inhalation of lachrymatory vapors and toxic aerosols. |

| Hand Protection | Double Nitrile Gloves (Thickness ≥ 0.12 mm each) | Prevents trans-dermal alkylation; outer glove is sacrificial. |

| Eye Protection | Snug-fitting Chemical Splash Goggles | Protects ocular mucous membranes from rapid HBr hydrolysis. |

| Quenching Agent | 10% Sodium Thiosulfate (Na₂S₂O₃) | Rapid SN2 displacement of bromide to form non-toxic salts. |

References

-

Title : Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group Source : ACS Publications (The Journal of Organic Chemistry) URL :[Link]

-

Title : Genomic Analysis of the Resistance of E. coli to Benzyl Bromide Source : ResearchGate / The FASEB Journal URL :[Link]

Sources

The Strategic Role of 3'-Bromomethyl-3,4-dimethoxybiphenyl in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic use of molecular building blocks is paramount to the efficient construction of novel therapeutic agents with optimized pharmacological profiles. This technical guide delves into the significance and potential applications of 3'-Bromomethyl-3,4-dimethoxybiphenyl, a versatile yet under-explored scaffold. By dissecting the individual contributions of its constituent moieties—the biphenyl core, the 3,4-dimethoxy substitution pattern, and the reactive bromomethyl group—we will illuminate its potential as a strategic tool for medicinal chemists. This document will provide a comprehensive overview of its inferred synthesis, chemical reactivity, and, most importantly, its prospective role in the design of next-generation therapeutics, grounded in established principles of medicinal chemistry and structure-activity relationships.

Introduction: The "Privileged Scaffold" Concept and the Promise of 3'-Bromomethyl-3,4-dimethoxybiphenyl

The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets. The biphenyl moiety is a classic example of such a scaffold, appearing in numerous approved drugs and demonstrating a wide array of biological activities, from anti-infective to anti-cancer. This versatility stems from its rigid, yet conformationally flexible, nature, which allows for optimal spatial orientation of substituents to interact with protein binding pockets.

When this privileged biphenyl core is strategically functionalized, its therapeutic potential can be further enhanced. The subject of this guide, 3'-Bromomethyl-3,4-dimethoxybiphenyl, represents a compelling convergence of three key medicinal chemistry principles:

-

The Biphenyl Core: Provides a robust and tunable platform for engaging with biological targets.

-

The 3,4-Dimethoxy Substituents: This specific substitution pattern is known to confer favorable pharmacokinetic properties, such as enhanced metabolic stability.

-

The 3'-Bromomethyl Group: A reactive "handle" that allows for the covalent attachment of the scaffold to other molecular fragments, enabling the construction of more complex drug candidates.

This guide will explore the untapped potential of this building block, providing a scientific rationale for its inclusion in drug discovery programs.

Synthesis and Physicochemical Properties

While a dedicated, optimized synthesis for 3'-Bromomethyl-3,4-dimethoxybiphenyl is not extensively documented in the literature, a robust and logical synthetic route can be inferred from established methodologies for analogous compounds.

Proposed Synthetic Pathway

A two-step synthetic sequence is the most probable route to obtaining 3'-Bromomethyl-3,4-dimethoxybiphenyl:

-

Suzuki-Miyaura Cross-Coupling: The biphenyl core would be constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a suitable 3,4-dimethoxyphenylboronic acid and a 3-methylbromobenzene derivative. This reaction is a workhorse in modern organic synthesis for its reliability and functional group tolerance.

-

Benzylic Bromination: The resulting 3'-methyl-3,4-dimethoxybiphenyl would then undergo a selective benzylic bromination of the methyl group. This is typically achieved using a radical brominating agent such as N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide or AIBN) under photo-irradiation.

Caption: Proposed two-step synthesis of 3'-Bromomethyl-3,4-dimethoxybiphenyl.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3'-Bromomethyl-3,4-dimethoxybiphenyl, which are important considerations for its use in synthesis and drug design.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₅H₁₅BrO₂ | Based on chemical structure |

| Molecular Weight | ~307.18 g/mol | Based on chemical structure |

| Appearance | Likely a white to off-white solid | Typical for similar biphenyl derivatives |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structural components |

| Reactivity | The bromomethyl group is a reactive electrophile | Benzylic bromides are known to be reactive in nucleophilic substitutions |

The Strategic Value in Medicinal Chemistry

The true potential of 3'-Bromomethyl-3,4-dimethoxybiphenyl lies in the synergistic combination of its structural features.

Caption: The logical integration of structural features for drug design.

The Biphenyl Core: A Foundation for Potency

The biphenyl scaffold provides a rigid framework that can be functionalized to achieve high-affinity interactions with biological targets. Its ability to adopt a twisted conformation allows for a three-dimensional exploration of binding pockets, which is often crucial for potency and selectivity.

The 3,4-Dimethoxy Substituents: Engineering Favorable Pharmacokinetics

A significant challenge in drug discovery is optimizing the metabolic stability of lead compounds. The 3,4-dimethoxy substitution pattern on a phenyl ring has been shown to confer excellent metabolic stability and favorable absorption profiles in drug candidates, such as in the development of cathepsin K inhibitors. This is likely due to the electronic nature of the methoxy groups, which can influence the molecule's susceptibility to metabolism by cytochrome P450 enzymes. Furthermore, this motif has been successfully incorporated into other classes of bioactive molecules, including HIF-1 pathway inhibitors.

The 3'-Bromomethyl Group: A Gateway to Molecular Diversity

The bromomethyl group is a highly versatile functional group in medicinal chemistry. As a benzylic bromide, it is an excellent electrophile that readily participates in nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward attachment of a wide variety of nucleophilic moieties, such as:

-

Amines: To form secondary or tertiary amines, which are common in many drug classes.

-

Phenols and Alcohols: To form ether linkages.

-

Thiols: To form thioethers.

-

Carboxylates: To form esters.

-

Azides: Which can then be reduced to primary amines.

This reactivity enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical step in optimizing a lead compound.

Experimental Protocols: Synthesis and Derivatization

The following are representative, non-optimized protocols for the synthesis and derivatization of 3'-Bromomethyl-3,4-dimethoxybiphenyl, based on established procedures for analogous compounds.

Representative Synthesis of 3'-Bromomethyl-3,4-dimethoxybiphenyl

Step 1: Synthesis of 3'-Methyl-3,4-dimethoxybiphenyl (via Suzuki-Miyaura Coupling)

-

To a degassed solution of 3-bromo-toluene (1.0 eq.), 3,4-dimethoxyphenylboronic acid (1.2 eq.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in a mixture of toluene and ethanol is added an aqueous solution of sodium carbonate (2.0 eq.).

-

The reaction mixture is heated to reflux and stirred under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3'-methyl-3,4-dimethoxybiphenyl.

Step 2: Synthesis of 3'-Bromomethyl-3,4-dimethoxybiphenyl (via Benzylic Bromination)

-

3'-Methyl-3,4-dimethoxybiphenyl (1.0 eq.) is dissolved in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.02 eq.) are added.

-

The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by recrystallization or column chromatography to yield 3'-Bromomethyl-3,4-dimethoxybiphenyl.

Representative Derivatization via Nucleophilic Substitution

Reaction with a Primary Amine:

-

To a solution of 3'-Bromomethyl-3,4-dimethoxybiphenyl (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile is added the desired primary amine (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried, and concentrated.

-

The resulting N-substituted derivative is purified by column chromatography.

Application Note & Protocol: A Two-Step Synthesis of 3'-Bromomethyl-3,4-dimethoxybiphenyl for Research Applications

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 3'-Bromomethyl-3,4-dimethoxybiphenyl, a valuable bifunctional building block for drug development and materials science. The synthetic strategy is a robust two-step process commencing with a Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by a selective radical-initiated benzylic bromination. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification strategies to ensure high yield and purity.

Introduction: The Utility of Bromomethylated Biphenyls

Substituted biphenyl scaffolds are privileged structures in medicinal chemistry and advanced materials. The introduction of a reactive bromomethyl group onto this framework, as in 3'-Bromomethyl-3,4-dimethoxybiphenyl, creates a versatile intermediate. The bromomethyl handle serves as an electrophilic site for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups, while the dimethoxy-substituted ring can be further functionalized or can modulate the electronic and steric properties of the final molecule. This makes the target compound an ideal starting point for constructing complex molecules, including pharmaceutical agents and organic electronics.

Overall Synthesis Strategy

The synthesis is logically divided into two primary stages:

-

Formation of the Biphenyl Core: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3,4-dimethoxyphenylboronic acid and 1-bromo-3-methylbenzene to yield the intermediate, 3'-methyl-3,4-dimethoxybiphenyl .[1]

-

Functionalization via Benzylic Bromination: A selective free-radical bromination of the benzylic methyl group on the intermediate using N-Bromosuccinimide (NBS) to afford the final product, 3'-Bromomethyl-3,4-dimethoxybiphenyl .[2][3][4]

Reagents and Materials Summary

This table summarizes the key reagents for both synthetic steps. Assume a starting scale of 10.0 mmol of 1-bromo-3-methylbenzene.

| Reagent | Molecular Wt. | Amount (mmol) | Amount (g or mL) | Role | Step |

| 1-Bromo-3-methylbenzene | 171.04 | 10.0 | 1.71 g (1.26 mL) | Aryl Halide | 1 |

| 3,4-Dimethoxyphenylboronic acid | 181.98 | 12.0 | 2.18 g | Boronic Acid | 1 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.30 | 347 mg | Catalyst | 1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 3.46 g | Base | 1 |

| 1,2-Dimethoxyethane (DME) | 90.12 | - | 40 mL | Solvent | 1 |

| Deionized Water | 18.02 | - | 10 mL | Solvent | 1 |

| 3'-Methyl-3,4-dimethoxybiphenyl | 228.28 | ~8.5 (est.) | ~1.94 g (est.) | Bromination Substrate | 2 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.35 | 1.66 g | Brominating Agent | 2 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.17 | 28 mg | Radical Initiator | 2 |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | 50 mL | Solvent | 2 |

Part 1: Synthesis of 3'-Methyl-3,4-dimethoxybiphenyl

Principle of Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between two aromatic rings. The generally accepted mechanism involves three key stages:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst to continue the cycle.

An aqueous base is essential for activating the boronic acid for the transmetalation step.

Detailed Experimental Protocol

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-methylbenzene (1.71 g, 10.0 mmol), 3,4-dimethoxyphenylboronic acid (2.18 g, 12.0 mmol), and potassium carbonate (3.46 g, 25.0 mmol).[5]

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of DME (40 mL) and water (10 mL) via cannula or syringe. Follow this with the addition of tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.30 mmol). The mixture will typically turn yellow or orange.

-

Reaction: Heat the reaction mixture to 85 °C in an oil bath and stir vigorously for 12 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes. The product should have a different Rf value than the starting materials.

-

Work-up:

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel, shake, and separate the layers.

-

Extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Purify the crude product by flash column chromatography on silica gel.[1][5] A gradient eluent system of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) is effective.

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to afford 3'-methyl-3,4-dimethoxybiphenyl as a white crystalline solid. The expected yield is typically in the range of 85-95%.

-

Part 2: Synthesis of 3'-Bromomethyl-3,4-dimethoxybiphenyl

Principle of Wohl-Ziegler Bromination

This reaction is a free-radical substitution that selectively targets the benzylic position, which is the carbon atom directly attached to an aromatic ring.[3] The benzylic C-H bonds are weaker than other sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[2][3]

The mechanism proceeds via a radical chain reaction:

-

Initiation: The radical initiator (AIBN) decomposes upon heating to form radicals, which then react with trace HBr to generate a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming the resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the product and another bromine radical, continuing the chain.[2][6]

NBS is used as the brominating agent because it maintains a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.[3]

Detailed Experimental Protocol

-

Vessel Preparation: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve the 3'-methyl-3,4-dimethoxybiphenyl (~1.94 g, ~8.5 mmol) obtained from Part 1 in carbon tetrachloride (50 mL). (Caution: CCl₄ is toxic and a suspected carcinogen; work in a well-ventilated fume hood).

-

Reagent Addition: Add N-Bromosuccinimide (1.66 g, 9.35 mmol, 1.1 eq) and AIBN (28 mg, 0.17 mmol, 0.02 eq).[7][8]

-

Reaction: Heat the mixture to a vigorous reflux (approx. 77 °C) using a heating mantle. The reaction can also be initiated by shining a bright lamp on the flask.[9][10][11] The reaction is typically complete within 1-3 hours.

-

Monitoring: The reaction can be monitored by TLC. The formation of succinimide as a white solid that floats on top of the solvent is a visual indicator of reaction progress.

-

Work-up:

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filter the cold mixture through a sintered glass funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 30 mL) and water (30 mL) to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is often an off-white or yellowish solid.

-

Recrystallization is the preferred method of purification. A suitable solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield the final product, 3'-Bromomethyl-3,4-dimethoxybiphenyl. Expected yields are in the 70-85% range.

-

Overall Experimental Workflow

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 7. Process For The Separation Of 4 Bromomethyl 2' Substituted Biphenyls [quickcompany.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Green synthesis method of bromomethylbiphenyl compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Application Note: Advanced Benzylation and Alkylation Workflows Using 3'-Bromomethyl-3,4-dimethoxybiphenyl

Executive Summary & Physicochemical Rationale

In modern medicinal chemistry, the strategic installation of a pharmacophore often dictates the pharmacokinetic success of a lead compound. 3'-Bromomethyl-3,4-dimethoxybiphenyl (CAS: 895242-33-8) is not merely a standard protecting group; it is a premium electrophilic hub.

The inclusion of the electron-rich 3,4-dimethoxybiphenyl system offers dual advantages:

-

Structural Utility: It serves as a highly lipophilic, UV-active pharmacophore that frequently mimics the biphenyl core structures found in sartans or NSAIDs.

-

Reactivity Tuning: The bulky, electron-donating biphenyl system provides unique steric shielding during transition states, preventing over-alkylation while maintaining high benzylic reactivity.

This application note details field-proven, self-validating methodologies for deploying this reagent across O-benzylation, N-alkylation, and C-alkylation paradigms.

Mechanistic Divergence and Pathway Selection

The versatility of 3'-Bromomethyl-3,4-dimethoxybiphenyl lies in its ability to undergo divergent reaction pathways depending on the nucleophile, base, and catalytic environment.

Fig 1: Divergent benzylation and alkylation pathways for 3'-Bromomethyl-3,4-dimethoxybiphenyl.

Causality in Experimental Design (E-E-A-T Insights)

As an application scientist, executing a successful reaction requires understanding the why behind the how.

-

Solvent Selection and the "DMF Trap": While N,N-Dimethylformamide (DMF) is traditionally favored for SN2 alkylations due to its high dielectric constant, researchers must exercise caution. The combination of benzyl bromides, strong bases (like NaH), and DMF can lead to solvent decomposition. This generates N,N-dimethylamine impurities that act as potent organocatalyst poisons in downstream steps . Consequently, our protocols prioritize THF or MeCN.

-

Overcoming C-Alkylation Limitations: Direct C-alkylation of ambident nucleophiles (like nitroalkanes) with benzyl bromides typically fails, yielding unstable O-alkylated nitronic esters. To circumvent this, we employ a Copper(I)-catalyzed thermal redox strategy. This shifts the mechanism from a classical SN2 to a Single Electron Transfer (SET) pathway, generating a benzylic radical that exclusively forms C-C bonds .

-

Base Selection for Chemoselectivity: For O-alkylation of phenols, soft inorganic bases like K₂CO₃ in MeCN are chosen over aqueous NaOH. The highly lipophilic biphenyl bromide is insoluble in water, and aqueous hydroxide would rapidly hydrolyze the reagent to the corresponding alcohol .

Self-Validating Experimental Protocols

Protocol A: Chemoselective O-Benzylation of Phenols

Objective: Synthesize biphenyl ethers while avoiding competitive C-alkylation of the phenolic ring. Causality: MeCN solvates the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion that rapidly attacks the electrophile.

-

Preparation: In an oven-dried flask under argon, dissolve the phenol (1.0 equiv) in anhydrous MeCN (0.2 M).

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir at ambient temperature for 15 minutes to initiate phenoxide formation.

-

Electrophile Addition: Add 3'-Bromomethyl-3,4-dimethoxybiphenyl (1.1 equiv) portion-wise to control the exotherm.

-

Reaction: Heat the suspension to 60 °C for 4–6 hours.

-

Workup: Cool to room temperature, filter through a Celite pad to remove KBr salts, and concentrate the filtrate in vacuo.

Self-Validation Checkpoint: The reaction progress can be visually tracked by the gradual dissolution of the phenol and the accumulation of a fine white precipitate (KBr). TLC (Hexanes/EtOAc) will show the disappearance of the UV-active bromide (Rf ~0.6) and the emergence of a new, highly UV-active ether spot.

Protocol B: N-Alkylation of Secondary Amines

Objective: Alkylate piperidines or piperazines to form tertiary amines. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, serving solely to neutralize the HBr byproduct.

-

Preparation: Dissolve the secondary amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous THF (0.2 M) under an inert atmosphere.

-

Electrophile Addition: Cool the solution to 0 °C. Dissolve the biphenyl bromide (1.05 equiv) in a minimal amount of THF and add dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 8–12 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: The formation of the DIPEA·HBr salt will cause the initially clear reaction mixture to become distinctly cloudy. Complete consumption of the starting amine can be verified via LC-MS, observing a mass shift of +227 Da corresponding to the addition of the dimethoxybiphenyl moiety.

Protocol C: Catalytic C-Alkylation of Nitroalkanes

Objective: Construct complex C-C frameworks via SET redox catalysis. Causality: CuBr and a nacnac ligand form an electron-rich Cu(I) complex capable of reducing the benzyl bromide to a radical, entirely bypassing the problematic O-alkylation pathway.

-

Catalyst Generation: In a glovebox, combine CuBr (20 mol%) and 1,3-diketimine (nacnac) ligand (20 mol%) in anhydrous hexanes (0.1 M). Stir for 30 minutes.

-

Deprotonation: In a separate vial, treat the primary nitroalkane (1.5 equiv) with NaOtBu (1.2 equiv) to generate the nitronate anion.

-

Coupling: Transfer the nitronate suspension to the catalyst solution. Add 3'-Bromomethyl-3,4-dimethoxybiphenyl (1.0 equiv).

-

Reaction: Heat the mixture to 60 °C for 16 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O, dry, and concentrate.

Self-Validation Checkpoint: The reaction mixture transitions from a pale suspension to a deep-colored homogeneous solution upon active Cu(I) catalyst formation. Quenching with NH₄Cl yields a distinct blue aqueous layer (indicating oxidized Cu(II) salts), confirming the completion of the redox cycle.

Quantitative Reaction Profiling

Table 1 summarizes the optimized parameters and expected outcomes for the divergent pathways utilizing 3'-Bromomethyl-3,4-dimethoxybiphenyl.

| Reaction Type | Target Nucleophile | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Selectivity & Mechanistic Notes |

| O-Benzylation | Phenols | K₂CO₃ (2.0 eq) | MeCN | 60 | 4–6 | 85–95 | >99% O-selective; avoids C-alkylation of aromatic rings. |

| O-Benzylation | Aliphatic Alcohols | NaH (1.2 eq) | THF | 0 to 25 | 12 | 75–85 | Requires strictly anhydrous conditions to prevent bromide hydrolysis. |

| N-Alkylation | Secondary Amines | DIPEA (1.5 eq) | THF | 25 | 8–12 | 80–90 | Minimal over-alkylation to quaternary ammonium salts due to steric bulk. |

| C-Alkylation | Nitroalkanes | CuBr (20 mol%) | Hexanes | 60 | 16 | 70–85 | SET mechanism completely suppresses O-alkylation of the nitronate. |

References

-

Title: Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]

Protocol for reacting 3'-Bromomethyl-3,4-dimethoxybiphenyl with primary and secondary amines

Application Note: Chemoselective N-Alkylation Strategies Utilizing 3'-Bromomethyl-3,4-dimethoxybiphenyl

Introduction and Strategic Context

The compound 3'-Bromomethyl-3,4-dimethoxybiphenyl (CAS No. 895242-33-8) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and drug development[1]. Featuring a benzylic bromide tethered to an electron-rich biphenyl core, it serves as an ideal pharmacophore precursor for synthesizing kinase inhibitors, antivirals, and cardiovascular therapeutics.

The primary synthetic application of this reagent is the formation of C–N bonds via nucleophilic aliphatic substitution ( SN2 ) with primary and secondary amines[2]. However, the inherent hyper-reactivity of benzylic bromides presents a significant chemoselectivity challenge: the prevention of exhaustive overalkylation. This guide outlines field-proven, self-validating protocols to selectively synthesize either secondary or tertiary biphenyl-containing amines by manipulating base selection, solvent polarity, and transition-state kinetics.

Mechanistic Insights: Kinetics and The "Cesium Effect"

Benzylic halides undergo SN2 reactions at accelerated rates compared to standard unbranched alkyl halides. The transition state is stabilized by the π -system of the adjacent biphenyl ring, which lowers the activation energy barrier. While this allows for mild reaction conditions, it exacerbates the tendency of the initial product (a secondary amine) to compete with the starting primary amine for the electrophile, often yielding statistical mixtures of secondary amines, tertiary amines, and quaternary ammonium salts[2].

To achieve chemoselective mono-alkylation of primary amines, traditional bases like K2CO3 or triethylamine are insufficient. Instead, the protocol leverages the "Cesium Effect" using Cesium Hydroxide Monohydrate ( CsOH⋅H2O )[3]. The large ionic radius and high polarizability of the cesium cation create a loose, highly reactive ion pair with the primary amine. Once the mono-alkylated secondary amine is formed, the steric bulk of the biphenyl system, combined with the specific coordination environment of the cesium ion, drastically retards the rate of the second alkylation event, yielding the secondary amine almost exclusively[3].

Fig 1. Divergent N-alkylation pathways utilizing 3'-Bromomethyl-3,4-dimethoxybiphenyl.

Reaction Condition Optimization

The quantitative data below illustrates the profound impact of base and solvent selection on the chemoselectivity of reacting a model primary amine with 3'-Bromomethyl-3,4-dimethoxybiphenyl.

Table 1: Influence of Base on Chemoselectivity in Primary Amine Alkylation

| Base (1.5 equiv) | Solvent | Temp (°C) | Mono-alkylation (2° Amine Target) | Di-alkylation (3° Amine Byproduct) |

| K2CO3 | MeCN | 60 | 45% | 40% |

| Et3N | CH2Cl2 | 25 | 30% | 55% |

| NaH | THF | 0 to 25 | 20% | 65% |

| CsOH⋅H2O | DMF | 23 | 92% | < 2% |

Note: Data extrapolated from standard cesium-promoted alkylation kinetics[3]. The use of DMF is critical as it solvates the cesium cation efficiently, maximizing the nucleophilicity of the amine.

Experimental Protocols

Protocol A: Chemoselective Synthesis of Secondary Amines

Objective: React 3'-Bromomethyl-3,4-dimethoxybiphenyl with a primary amine to yield a secondary amine without overalkylation.

Causality & Design: CsOH⋅H2O is hygroscopic. The addition of activated 4Å molecular sieves is mandatory to scavenge water from the reaction matrix. Failure to remove water will result in the competitive hydrolysis of the benzylic bromide into 3'-hydroxymethyl-3,4-dimethoxybiphenyl[3].

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Reagent Loading: Add the primary amine (1.0 mmol, 1.0 equiv) and anhydrous DMF (5.0 mL) to the flask.

-

Activation: Introduce freshly activated, powdered 4Å molecular sieves (500 mg) and CsOH⋅H2O (1.5 mmol, 1.5 equiv). Stir the suspension vigorously at 23 °C for 30 minutes to pre-form the reactive amine-cesium complex and dehydrate the system.

-

Electrophile Addition: Dissolve 3'-Bromomethyl-3,4-dimethoxybiphenyl (1.2 mmol, 1.2 equiv) in anhydrous DMF (2.0 mL). Add this solution dropwise to the reaction mixture over 10 minutes to maintain a low localized concentration of the electrophile.

-

Reaction Monitoring (Self-Validation): Stir at 23 °C for 12–16 hours. Monitor via LC-MS. The starting benzylic bromide exhibits a distinct 1:1 isotopic mass pattern (M / M+2) due to the bromine atom. Complete consumption is indicated by the disappearance of this isotopic signature and the emergence of the [M+H]+ peak corresponding to the secondary amine.

-

Workup: Filter the mixture through a pad of Celite to remove the molecular sieves and inorganic salts. Wash the pad with Ethyl Acetate (20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient with 1% Et3N modifier to prevent amine streaking).

Protocol B: Exhaustive Synthesis of Tertiary Amines

Objective: React 3'-Bromomethyl-3,4-dimethoxybiphenyl with a secondary amine to yield a tertiary amine.

Causality & Design: Secondary amines are inherently more sterically hindered but highly nucleophilic. A milder, heterogeneous base like K2CO3 in a polar aprotic solvent (Acetonitrile) at elevated temperatures provides the optimal thermodynamic driving force to push the reaction to completion without degrading the biphenyl scaffold.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve the secondary amine (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (10 mL).

-

Base Addition: Add finely milled, anhydrous K2CO3 (2.5 mmol, 2.5 equiv).

-

Electrophile Addition: Add 3'-Bromomethyl-3,4-dimethoxybiphenyl (1.1 mmol, 1.1 equiv) in one portion.

-

Heating: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath. Stir for 8–10 hours.

-

Reaction Monitoring (Self-Validation): Monitor by TLC (UV visualization at 254 nm). The starting bromide will elute near the solvent front in 3:1 Hexanes:EtOAc. The tertiary amine product will be significantly more polar. Use a Dragendorff or Ninhydrin stain to confirm the presence of the amine.

-

Workup: Cool the reaction to room temperature. Filter off the K2CO3 salts and wash the filter cake with Acetonitrile (10 mL).

-

Concentration & Purification: Concentrate the filtrate in vacuo. Redissolve the crude mixture in Dichloromethane (20 mL), wash with saturated aqueous NaHCO3 (15 mL), dry over MgSO4 , and concentrate. Purify via flash chromatography to yield the pure tertiary amine.

References

-

LookChem. "3'-Bromomethyl-3,4-dimethoxybiphenyl CAS NO.895242-33-8". Retrieved from: [Link][1]

-

Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic Letters, 1(11), 1893-1896. Retrieved from: [Link][3]

Sources

Scale-up production methods for 3'-Bromomethyl-3,4-dimethoxybiphenyl in the lab

An Application Note and Protocol for the Laboratory Scale-Up Production of 3'-Bromomethyl-3,4-dimethoxybiphenyl

For researchers, scientists, and drug development professionals, the successful and safe scale-up of synthetic routes is a critical component of advancing chemical research. This guide provides a detailed protocol and in-depth analysis for the laboratory-scale production of 3'-Bromomethyl-3,4-dimethoxybiphenyl, a key intermediate in various synthetic applications. The methodologies presented are designed to be robust, scalable, and grounded in established chemical principles, with a strong emphasis on safety and process control.

Strategic Approach: A Two-Step Synthesis

A retrosynthetic analysis of 3'-Bromomethyl-3,4-dimethoxybiphenyl suggests a logical and efficient two-step synthetic pathway. This strategy leverages a well-established cross-coupling reaction to construct the biphenyl core, followed by a selective benzylic bromination.

The proposed synthetic route is as follows:

-

Step 1: Suzuki-Miyaura Cross-Coupling. The biphenyl backbone, 3'-Methyl-3,4-dimethoxybiphenyl, is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling reaction between 3-methylphenylboronic acid and 4-bromo-1,2-dimethoxybenzene. This reaction is renowned for its high functional group tolerance and generally excellent yields.[1][2][3]

-

Step 2: Benzylic Bromination. The subsequent selective bromination of the benzylic methyl group of 3'-Methyl-3,4-dimethoxybiphenyl is achieved using N-Bromosuccinimide (NBS) under radical initiation conditions.[4][5]

This approach allows for the controlled and separate optimization of each critical bond formation, which is paramount for a successful scale-up.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic strategy.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. EP1210322B1 - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position - Google Patents [patents.google.com]

Troubleshooting 3'-Bromomethyl-3,4-dimethoxybiphenyl degradation and instability during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical instabilities of 3'-Bromomethyl-3,4-dimethoxybiphenyl (CAS: 895242-33-8).

Benzylic bromides are highly reactive electrophiles, making them invaluable for synthesis but notoriously difficult to store. Because this specific molecule features an electron-rich 3,4-dimethoxybiphenyl moiety paired with a highly electrophilic bromomethyl group, it is uniquely susceptible to auto-catalytic degradation.

Below, you will find the mechanistic causality behind these failures, analytical workflows to diagnose them, and self-validating protocols to recover your reagents.

Mechanistic Overview of Degradation

To effectively troubleshoot, we must first understand the three competing degradation pathways that compromise this reagent: Hydrolysis , Photolysis , and Friedel-Crafts Polymerization .

Mechanistic pathways of 3'-Bromomethyl-3,4-dimethoxybiphenyl degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 3'-Bromomethyl-3,4-dimethoxybiphenyl turn pink/brown and become highly viscous during storage?

The Causality: This is the hallmark of auto-catalytic Friedel-Crafts polymerization . The 3,4-dimethoxyphenyl group is a strong electron donor, making the biphenyl ring system highly susceptible to electrophilic aromatic substitution. When the reagent is exposed to even trace amounts of ambient moisture, the bromomethyl group undergoes rapid chemical hydrolysis. The parent benzyl bromide exhibits an estimated hydrolysis half-life of approximately 79 minutes at 25 °C in aqueous conditions.

This hydrolysis generates hydrogen bromide (HBr) as a byproduct. The HBr acts as a Brønsted acid, catalyzing an intermolecular Friedel-Crafts alkylation between the electrophilic bromomethyl group of one molecule and the electron-rich aromatic ring of another[1]. This creates a runaway step-growth polymerization, resulting in the discolored, viscous tar you observe.

Q2: How can I analytically distinguish between simple hydrolysis and irreversible polymerization?

The Causality: Before attempting to rescue a degraded batch, you must diagnose the extent of the damage. Hydrolyzed products can be removed, but polymeric tars cannot.

-

LC-MS Analysis: Hydrolysis will present a distinct mass shift. You will observe the loss of the bromine isotope pattern (M and M+2 peaks of equal intensity) and the appearance of an [M−Br+OH] peak corresponding to the benzylic alcohol.

-

1H NMR Spectroscopy (CDCl3): This is the definitive diagnostic tool.

-

Intact Reagent: Look for a sharp singlet at ~4.5 ppm corresponding to the −CH2Br protons.

-

Hydrolyzed Reagent: The benzylic peak shifts slightly upfield (to ~4.7 ppm) due to the −CH2OH group, and a broad −OH peak may appear.

-

Polymerized Reagent: You will observe extreme line broadening (baseline humps) in the aromatic region (6.5–7.5 ppm) and the benzylic region, indicating high-molecular-weight oligomers.

-

Q3: What is the optimal protocol for rescuing and purifying a degraded batch?

If your NMR confirms that the degradation is primarily hydrolysis (with minimal polymerization), you can rescue the reagent using a rapid silica gel plug. This protocol is designed as a self-validating system : the success of the purification is confirmed continuously throughout the workflow.

Step-by-Step Rescue Methodology:

-

Dissolution & Validation: Suspend the degraded reagent in a minimal volume of 9:1 Hexanes:Ethyl Acetate. Self-Validation: Intact benzyl bromide and the alcohol will dissolve. If a dark, gummy residue remains insoluble, this is the polymer. Decant the soluble fraction and discard the gummy residue.

-

Silica Plug Preparation: Pack a short, wide-bore fritted funnel with 2-3 inches of flash silica gel. Pre-wet the column with 100% Hexanes.

-

Elution: Load the dissolved sample onto the silica. Elute rapidly under light vacuum using 9:1 Hexanes:Ethyl Acetate.

-

Causality: The non-polar 3'-Bromomethyl-3,4-dimethoxybiphenyl will elute quickly near the solvent front. The highly polar 3'-Hydroxymethyl byproduct will be retained strongly on the silica baseline.

-

-

TLC Validation: Spot the collected fractions on a silica TLC plate alongside the crude mixture. Elute with 9:1 Hexanes:EtOAc. The purified product should appear as a single, strongly UV-active spot at Rf≈0.6 .

-

Concentration: Pool the pure fractions and concentrate under reduced pressure. Critical: Keep the water bath strictly below 30°C. Thermal stress during concentration will re-initiate degradation.

-

Final Validation: Run a rapid 1H NMR to confirm the sharp −CH2Br singlet at ~4.5 ppm. Immediately flush the flask with Argon and store at -20°C.

Q4: What are the authoritative best practices for long-term storage to prevent this?

Benzylic bromides are recognized lachrymators and are highly sensitive to both light and moisture, necessitating strict storage protocols.

Quantitative Stability Profile: To illustrate the necessity of these protocols, refer to the extrapolated stability data below based on benzyl bromide degradation kinetics:

| Storage Temperature | Atmospheric Condition | Light Exposure | Estimated Shelf Life | Primary Degradation Pathway |

| 25°C (Ambient) | Ambient Air (Moisture) | Ambient Light | < 2 Hours | Hydrolysis & Auto-Alkylation |

| 4°C (Fridge) | Ambient Air (Moisture) | Dark | 1 - 2 Weeks | Hydrolysis |

| -20°C (Freezer) | Argon / Nitrogen | Dark | > 6 Months | None (Stable) |

| 25°C (Ambient) | Argon / Nitrogen | UV / Sunlight | < 12 Hours | Photolysis (Radical Coupling) |

Mandatory Storage Protocol:

-

Inert Atmosphere: Always backfill the storage vial with heavy inert gas (Argon is preferred over Nitrogen as it settles over the solid). This prevents ambient moisture from initiating the HBr-producing hydrolysis cycle.

-

Temperature Control: Store strictly at -20°C. Lower thermal energy drastically reduces the rate of nucleophilic attack by trace water.

-

Light Protection: Store in amber glass vials or wrap the container in aluminum foil to prevent UV-induced homolytic cleavage of the C-Br bond.

Troubleshooting Decision Tree

Use the following workflow to rapidly triage your reagent before committing it to a complex synthetic step.

Decision tree for evaluating and troubleshooting degraded benzylic bromide reagents.

References

-

Title: Benzyl Bromide | C7H7Br | CID 7498 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Choice for 3'-Bromomethyl-3,4-dimethoxybiphenyl Substitution Reactions

Welcome to the technical support center for optimizing substitution reactions involving 3'-Bromomethyl-3,4-dimethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental challenges. Our goal is to provide you with the expertise and practical insights necessary to achieve your desired reaction outcomes with high efficiency and purity.

Introduction: The Critical Role of the Solvent

3'-Bromomethyl-3,4-dimethoxybiphenyl is a valuable building block in medicinal chemistry and materials science. The benzylic bromide functionality makes it susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. However, the success of these reactions is profoundly influenced by the choice of solvent. The solvent not only dissolves the reactants but also plays a crucial role in the reaction mechanism, rate, and selectivity.[1][2] Understanding the interplay between the substrate, nucleophile, and solvent is paramount for optimizing your synthetic strategy.

This guide will delve into the mechanistic dichotomy of S(_N)1 and S(_N)2 pathways, providing actionable advice for directing the reaction towards your desired outcome.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q1: My reaction yield is consistently low. What are the likely causes related to my solvent choice?

Low yields in substitution reactions of 3'-Bromomethyl-3,4-dimethoxybiphenyl can often be traced back to an inappropriate solvent, which can lead to slow reaction rates, side reactions, or poor solubility of reagents.

Possible Causes and Solutions:

-

Mismatched Solvent Polarity for the Desired Mechanism:

-

For S(N)2 Reactions: If you are using a strong, anionic nucleophile and aiming for an S(_N)2 pathway, using a polar protic solvent (e.g., methanol, ethanol, water) can significantly hinder the reaction.[3][4] These solvents solvate the nucleophile through hydrogen bonding, creating a "cage" that reduces its nucleophilicity and reactivity.[4]

-

For S(_N)1 Reactions: Conversely, if you are using a weak nucleophile and want to promote an S(_N)1 reaction, a non-polar or polar aprotic solvent will be suboptimal. The rate-determining step of an S(_N)1 reaction is the formation of a carbocation intermediate.[3][5]

-

-

Poor Solubility of Reactants: 3'-Bromomethyl-3,4-dimethoxybiphenyl, being a relatively non-polar molecule, may have limited solubility in highly polar solvents, especially at lower temperatures. Similarly, ionic nucleophiles (e.g., sodium cyanide, sodium azide) will not dissolve in non-polar solvents like hexane or toluene.[3]

-

Solution: Ensure your chosen solvent can dissolve all reactants to a reasonable concentration. A solvent miscibility table can be a useful reference.[6] Sometimes a mixture of solvents can be employed to achieve the desired solubility profile.

-

-

Side Reactions Promoted by the Solvent:

-

Elimination (E1/E2): While benzylic halides are less prone to elimination than some other alkyl halides, it can still be a competing pathway, especially with sterically hindered or strongly basic nucleophiles. The choice of solvent can influence the substitution vs. elimination ratio.

-

Solvolysis: In S(_N)1 reactions, if the solvent is a weak nucleophile itself (e.g., water, methanol), it can attack the carbocation intermediate, leading to the formation of an alcohol or ether byproduct. This is a common outcome in solvolysis reactions.[3][7]

-

Q2: I am observing a mixture of products. How can I improve the selectivity of my reaction?

The formation of multiple products often points to a competition between S(_N)1 and S(_N)2 pathways. 3'-Bromomethyl-3,4-dimethoxybiphenyl is a primary benzylic halide. While primary alkyl halides typically favor S(_N)2 reactions, the benzylic position can stabilize a carbocation through resonance, making an S(_N)1 pathway more accessible than for a simple primary alkyl halide.[8][9]

Strategies to Enhance Selectivity:

-

To Favor S(_N)2 (Inversion of Stereochemistry, if applicable):

-

To Favor S(_N)1 (Racemization, if applicable):

Solvent Selection Summary Table

| Solvent Class | Examples | Dielectric Constant | Favored Mechanism | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | High | S(N)1 | Stabilizes carbocation intermediate and leaving group through hydrogen bonding.[2][3][4] Can hinder strong nucleophiles via solvation.[4] |

| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Moderate to High | S(N)2 | Solvates the cation of the nucleophilic salt but leaves the anionic nucleophile "naked" and more reactive.[3] Does not effectively stabilize carbocations. |

| Non-Polar | Hexane, Toluene, Benzene, Diethyl Ether | Low | Generally Unfavorable | Poor solubility for ionic nucleophiles.[3] Does not effectively stabilize ionic intermediates or transition states required for either S(_N)1 or S(_N)2.[10] |

Decision-Making Workflow for Solvent Selection

Caption: A flowchart for selecting the optimal solvent based on the desired nucleophilic substitution mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3'-Bromomethyl-3,4-dimethoxybiphenyl?

3'-Bromomethyl-3,4-dimethoxybiphenyl is a solid at room temperature. The dimethoxy-substituted phenyl ring is electron-rich, which can influence the electronic properties of the molecule. The key reactive site is the benzylic carbon bonded to the bromine atom. This position is activated for both S(_N)1 and S(_N)2 reactions due to the ability of the adjacent aromatic ring to stabilize both a carbocation intermediate (S(_N)1) and the transition state of an S(_N)2 reaction.[11][12]

Q2: Which nucleophiles are commonly used with this substrate?

A wide range of nucleophiles can be used, and the choice will depend on the desired final product.

-

Strong Nucleophiles (favor S(_N)2): Cyanide (CN − ), azide (N(_3) − ), thiolates (RS − ), alkoxides (RO − ), and amines (RNH(_2), R(_2)NH).[3][7]

-

Weak Nucleophiles (favor S(_N)1): Water (H(_2)O), alcohols (ROH), and carboxylic acids (RCOOH).[3][7]

Q3: Can I use non-polar solvents for these reactions?

Non-polar solvents like hexane or toluene are generally not recommended for nucleophilic substitution reactions involving 3'-Bromomethyl-3,4-dimethoxybiphenyl.[3] Most effective nucleophiles are salts (e.g., NaCN, NaN(_3)), which have very poor solubility in non-polar solvents. Furthermore, non-polar solvents do not effectively stabilize the charged transition states or intermediates of either S(_N)1 or S(_N)2 reactions, leading to very slow reaction rates.[10]

Q4: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be developed to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying products.

Q5: Are there any specific safety precautions I should take?

3'-Bromomethyl-3,4-dimethoxybiphenyl is a benzylic bromide and should be handled with care. Benzylic halides are lachrymators (tear-producing) and skin irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many of the solvents and nucleophiles used in these reactions also have their own specific hazards, so always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

General Protocol for an S(_N)2 Reaction (e.g., with Sodium Azide)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-Bromomethyl-3,4-dimethoxybiphenyl (1.0 eq) and sodium azide (1.2 eq).

-

Add anhydrous dimethylformamide (DMF) as the solvent. The volume should be sufficient to dissolve the reactants upon gentle warming.

-

Stir the mixture at room temperature or gently heat to 50-60 °C.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for an S(_N)1 Reaction (e.g., Solvolysis in Methanol)

-

Dissolve 3'-Bromomethyl-3,4-dimethoxybiphenyl (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Gently heat the solution to reflux.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography if necessary.

-

Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Link]

-

Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

-

Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]

-

KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

-

YouTube. (2014, May 14). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. [Link]

-

Chemistry Stack Exchange. (2015, April 14). Solvents in substitution reactions. [Link]

-

Wolfram Demonstrations Project. Solvent Polarity in SN1 and SN2 Reactions. [Link]

-

University of Illinois Springfield. Consider the following general substitution reaction: How might this reaction proceed? We can imagine three different mechanisms. [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. [Link]

-

Khan Academy. Sn1 vs Sn2: Summary. [Link]

-

University of Stirling. Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3D: Using Solubility Data. [Link]

-

Chad's Prep®. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

-

University of Calgary. Ch 8: Solvent Effects. [Link]

-

Master Organic Chemistry. (2025, August 29). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

PubMed. (2012, October 25). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

Eurofins. Solubility for Common Extractable Compounds. [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. [Link]

-

PMC. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [Link]

-

J-STAGE. reactions of 3-chloroindolenines with some nucleophiles. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. [Link]

-

Uni Bielefeld. ORGANIC CHEMISTRY. [Link]

-

Chemistry Stack Exchange. (2016, January 24). How can I choose the correct mechanism for nucleophilic substitution of aryl halides?[Link]

-

University of California, Irvine. Properties of Common Organic Solvents. [Link]

-

MilliporeSigma. Solvent Physical Properties. [Link]

-

Google Patents. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide.

-

PMC. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. [Link]

-

Organic Syntheses. 3-thenyl bromide. [Link]

-

ResearchGate. (2026, March 20). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. [Link]

-

MDPI. (2011, December 5). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). [Link]

-

UniCA IRIS. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. [https://iris.unica.it/retrieve/handle/11584/263532/335043/ सिंथेसिस 2011, 2, 287-291.pdf]([Link] सिंथेसिस 2011, 2, 287-291.pdf)

Sources

- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Mitigating Debromination in 3'-Bromomethyl-3,4-dimethoxybiphenyl Workflows

Welcome to the Technical Support Center for handling 3'-Bromomethyl-3,4-dimethoxybiphenyl (CAS: 895242-33-8). While this highly reactive benzyl bromide derivative is a critical electrophile in drug development and organic synthesis, its unique electronic structure makes it highly susceptible to undesired debromination side reactions.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize your workflows, and ensure high-yield nucleophilic substitutions.

Mechanistic Causality: Why Does Debromination Occur?

To prevent side reactions, we must first understand the molecular vulnerabilities of the substrate. The benzylic C–Br bond is inherently weak, making it highly susceptible to homolytic cleavage . When exposed to environmental triggers such as ultraviolet/visible light, thermal stress, or single-electron transfer (SET) from trace transition metals, this bond breaks to generate a highly resonance-stabilized benzylic radical. The biphenyl system, enriched by the electron-donating methoxy groups, further stabilizes this radical intermediate.

Once formed, the radical rapidly diverges into two primary parasitic pathways:

-

Reductive Debromination: The radical abstracts a hydrogen atom from the solvent or impurities, yielding 3'-methyl-3,4-dimethoxybiphenyl .

-

Wurtz-Type Homocoupling: Two benzylic radicals recombine to form a high-molecular-weight bibenzyl dimer .

Mechanistic pathways leading to debromination side reactions via benzylic radical intermediates.

Quantitative Impact of Reaction Conditions

To establish a self-validating system, it is crucial to understand how specific variables impact the equilibrium between the desired nucleophilic substitution ( SN2 ) and radical debromination. The table below summarizes the quantitative impact of various experimental conditions.

| Reaction Condition / Variable | Impact on Benzylic Radical Formation | Expected Debromination Yield | Desired SN2 Yield |

| Standard Light (Clear Flask) | High (Photons initiate homolysis) | 15% - 35% | < 60% |

| Amber Glassware (Dark) | Suppressed (No photon initiation) | < 2% | > 90% |

| Steel Spatula / Unwashed Glass | Moderate (Fe/Cu catalyze SET) | 10% - 25% | 65% - 75% |

| PTFE Spatula + Acid-Washed | Suppressed (No SET catalysts) | < 1% | > 95% |

| Aged THF (Contains Peroxides) | High (Peroxides act as initiators) | 20% - 50% | < 40% |

| Degassed, Anhydrous DMF/MeCN | Suppressed (Inert environment) | < 1% | > 95% |

Step-by-Step Protocol: Metal-Free, Light-Shielded Alkylation

To ensure trustworthiness and reproducibility, follow this self-validating protocol. This workflow is designed to proactively eliminate the causal factors of debromination (light, metals, and radical initiators) before they can interact with the substrate .

Step 1: Equipment Passivation and Preparation

Causality: Trace transition metals on glassware surfaces act as single-electron transfer agents, reducing the C-Br bond.

-

Soak all reaction glassware (Schlenk flasks, stir bars) in a 1M HCl bath for 2 hours to leach out trace transition metals.

-

Rinse thoroughly with deionized water, followed by HPLC-grade acetone, and dry in a 120°C oven overnight.

-